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The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular
processes, including cell growth, proliferation, and survival.[10][11] The PI3K family is divided
into several classes, with Class | being the most implicated in cancer.[12] While the PI3K-a and
-B isoforms are broadly expressed, the PI3K-4 and -y isoforms are found predominantly in
immune cells.[5][12][13]

PI3K-y, in particular, acts as a critical signaling node in myeloid cells.[6] Within the TME, cancer
cells recruit and manipulate myeloid cells, such as macrophages and MDSCs, to create an
immunosuppressive shield.[1][14] These TAMs and MDSCs, often characterized by an M2-like
phenotype, suppress the function of effector immune cells like cytotoxic T lymphocytes (CTLS),
thereby promoting tumor growth, angiogenesis, and metastasis.[1][5] The high infiltration of
these immunosuppressive cells is associated with poor prognosis and resistance to cancer
therapies, including ICls.[1][5] The selective expression and function of PI3K-y in these cells
make it an ideal target for therapeutic intervention, aiming to dismantle this immunosuppressive
barrier without the broad side effects associated with pan-PI3K inhibitors.[15]

Eganelisib (IP1-549): A First-in-Class PI3K-gamma
Inhibitor
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Eganelisib is an orally bioavailable small molecule designed to potently and selectively inhibit

the PI3K-y isoform.[15][16]

Potency and Selectivity

Eganelisib's high potency for PI3K-y, coupled with its significant selectivity over other Class |

PI3K isoforms, is a key attribute that minimizes off-target effects.[1][2] This selectivity is crucial

for avoiding toxicities associated with the inhibition of PI3K-a and -3, which are involved in

metabolic pathways in normal tissues.

Binding ..
Cellular IC50 o Selectivity vs.
Target IC50 (nM) Affinity (KD,
(nM) PI3K-y
nM)
PI3K-y 1.2[1][2], 16[17]  1.2[2] 0.29[2] -
>140 to >200-
PI3K-0al >3200[17] - -
fold[2]
>140 to >200-
PI3K-B >3500[17] - -
fold[2]
>100 to >200-
PI3K-3 >8400[17] - ;
fold[2][17]
Pharmacokinetics

Pharmacokinetic studies have shown that eganelisib has favorable properties that support

once-daily oral dosing.[1][16]

Parameter Value Species
Oral Bioavailability >31% Preclinical Species[1]
Time to Max Concentration
1-6 hours Human[1]
(tmax)
Terminal Half-life (t1/2) 10.6-39.8 hours Human[1]
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Mechanism of Action: Reprogramming the Tumor

Microenvironment
Inhibition of the PI3K-gamma Signaling Pathway

Upon activation by G protein-coupled receptors (GPCRS) or receptor tyrosine kinases (RTKSs),
PI3K-y phosphorylates the lipid messenger phosphatidylinositol (4,5)-bisphosphate (PIP2) to
generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[10] PIP3 acts as a docking site for
downstream signaling proteins, most notably the serine/threonine kinase AKT.[18][19] This
leads to the activation of the AKT/mTOR pathway, which in myeloid cells promotes the
immunosuppressive functions associated with the M2 phenotype.[10][12] Eganelisib directly
binds to the ATP-binding pocket of the p110y catalytic subunit of PI3K-y, preventing the
generation of PIP3 and thereby blocking the entire downstream signaling cascade.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Eganelisib, a First-in-Class PI3K-y Inhibitor, in Patients with Advanced Solid Tumors:
Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

e 2. benchchem.com [benchchem.com]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10772708/docs?utm_src=pdf-body-img#introduction-to-pi3k-gamma-as-a-therapeutic-target
https://www.benchchem.com/product/b10772708?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10388696/
https://www.benchchem.com/pdf/Preclinical_Profile_of_Eganelisib_A_Technical_Guide_to_a_First_in_Class_PI3K_Inhibitor_for_Solid_Tumors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772708?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

o 3. Eganelisib - Wikipedia [en.wikipedia.org]
e 4. clinicaltrials.eu [clinicaltrials.eu]

e 5. benchchem.com [benchchem.com]

e 6. benchchem.com [benchchem.com]

e 7. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in
frontline metastatic triple-negative breast cancer triggers macrophage reprogramming,
immune activation and extracellular matrix reorganization in the tumor microenvironment -
PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 8. aacrjournals.org [aacrjournals.org]

¢ 9. cancernetwork.com [cancernetwork.com]

e 10. ijpsr.com [ijpsr.com]

e 11. mdpi.com [mdpi.com]

e 12. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nim.nih.gov]
e 13. aacrjournals.org [aacrjournals.org]

e 14. researchgate.net [researchgate.net]

e 15. Facebook [cancer.gov]

e 16. Discovery of a Selective Phosphoinositide-3-Kinase (PI13K)-y Inhibitor (IP1-549) as an
Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

e 17. medchemexpress.com [medchemexpress.com]
e 18. benchchem.com [benchchem.com]

e 19. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases -
PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Introduction to PI3K-gamma as a Therapeutic Target].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10772708/docs#introduction-to-pi3k-gamma-as-a-
therapeutic-target]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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